molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

Cat. No. B2357366
M. Wt: 277.368
InChI Key: UPRQOXULXDFABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an intermediate for many pharmaceutically active substances .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives was reported, where tert-butyl 2-amino phenylcarbamate was condensed with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine has a molecular weight of 350.32 and a boiling point of 216-217 °C .

Scientific Research Applications

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, highlighting the chemical's utility in creating chiral pyrrolidine derivatives. This method involves a nitrile anion cyclization strategy, offering a high yield and enantiomeric excess, demonstrating the compound's role in synthesizing chiral building blocks for further chemical or pharmaceutical applications (Chung et al., 2005).

Pharmacological Potential

Investigations into CP-533,536, a compound structurally related to tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate, reveal its development to aid in bone fracture healing. This research underscores the compound's relevance in understanding metabolic pathways and its potential as a therapeutic agent (Prakash et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a derivative, is characterized through X-ray diffraction studies. This analysis provides insights into the compound's conformation and intermolecular interactions, essential for designing molecules with desired physical and chemical properties (Naveen et al., 2007).

Continuous Flow Synthesis

A novel one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the compound's role in facilitating efficient, scalable chemical reactions. This approach highlights its significance in streamlining the synthesis process for complex organic molecules (Herath & Cosford, 2010).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has hazard statements H315, H319, H335 .

Future Directions

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is sold in flexible sizes for research purposes . This suggests that it may be used in future research and development processes in the pharmaceutical and biotech industries.

properties

IUPAC Name

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQOXULXDFABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

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